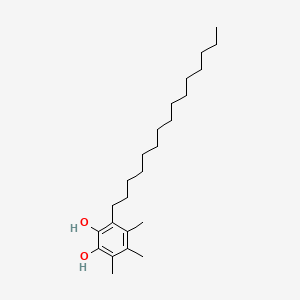

4,5,6-Trimethyl-3-pentadecylcatechol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6-trimethyl-3-pentadecylcatechol is catechol substituted at positions 3, 4 and 5 (4, 5 and 6) with methyl groups and at position 6 (3) with a pentadecyl group. It has a role as a hapten and an allergen.

Aplicaciones Científicas De Investigación

Sensitization and Suppression Studies

Research has shown that 4,5,6-trimethyl-3-pentadecylcatechol plays a role in contact sensitization reactions. Studies indicate that it can act as a hapten in allergic reactions similar to those observed with urushiol, the active component in poison ivy. In particular, it has been demonstrated that this compound can induce both sensitization and suppression of immune responses in murine models. Specifically, modifications to its structure can alter its immunogenic properties, suggesting potential therapeutic applications for managing allergic responses .

Antitumor Activity

Recent investigations into catechol derivatives have highlighted their potential as anticancer agents. Compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These studies suggest that catechols may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Surface Modification

Catechol derivatives are increasingly utilized for surface modification due to their ability to form strong adhesive bonds with various substrates. For instance, the incorporation of catechol into polymeric systems has been explored for creating non-fouling surfaces and enhancing adhesion properties in biomedical devices . The surface PEGylation achieved through catechol-based linkers demonstrates the versatility of this compound in improving biocompatibility and functionality of materials used in medical applications.

Bioremediation

Catechols are known for their role in bioremediation processes due to their ability to chelate metal ions and degrade pollutants. The long alkyl chain of this compound may enhance its hydrophobicity and partitioning behavior in environmental matrices, potentially making it useful for the extraction or degradation of hydrophobic organic pollutants .

Comparative Data Table

Case Study 1: Immunological Response

A study conducted on the immunological effects of this compound found that it could induce significant sensitization responses similar to urushiol. This research utilized murine models to assess the degree of sensitization and suppression induced by this compound compared to other catechol derivatives .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with catechol derivatives demonstrated that compounds like this compound can induce apoptosis through reactive oxygen species generation and mitochondrial dysfunction. These findings support further exploration into its use as a potential anticancer therapeutic agent .

Propiedades

Número CAS |

16273-19-1 |

|---|---|

Fórmula molecular |

C24H42O2 |

Peso molecular |

362.6 g/mol |

Nombre IUPAC |

3,4,5-trimethyl-6-pentadecylbenzene-1,2-diol |

InChI |

InChI=1S/C24H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(3)19(2)21(4)23(25)24(22)26/h25-26H,5-18H2,1-4H3 |

Clave InChI |

LDSXBSAASMZCGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.